{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13351964
InChI: InChI=1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H
SMILES: CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17 g/mol

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride

CAS No.:

Cat. No.: VC13351964

Molecular Formula: C12H16Cl2N2O

Molecular Weight: 275.17 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride -

Specification

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
IUPAC Name 2-(2-methylquinolin-8-yl)oxyethanamine;dihydrochloride
Standard InChI InChI=1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H
Standard InChI Key FYIPLCASEJUNIE-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl
Canonical SMILES CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride (IUPAC name: 2-(2-methylquinolin-8-yl)oxyethanamine dihydrochloride) is a dihydrochloride salt with the molecular formula C₁₂H₁₆Cl₂N₂O and a molecular weight of 275.17 g/mol. The compound’s structure integrates a quinoline ring substituted with a methyl group at the 2-position, connected to an ethoxyamine chain protonated as a dihydrochloride salt (Figure 1). Key spectral identifiers include:

  • SMILES: CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl

  • InChIKey: FYIPLCASEJUNIE-UHFFFAOYSA-N

Table 1: Comparative Analysis of Quinoline-Based Amine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochlorideC₁₂H₁₆Cl₂N₂O275.172-methylquinoline, ethylamine
[2-(Quinolin-8-yloxy)ethyl]amine dihydrochlorideC₁₁H₁₄Cl₂N₂O261.15Unsubstituted quinoline core
Ethyl 2-[(2-methylquinolin-8-yl)oxy]acetateC₁₄H₁₅NO₃245.27Ethyl ester substituent

The methyl group at the quinoline’s 2-position enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability and bioavailability .

Synthesis and Optimization

The synthesis of {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride typically proceeds via a multi-step route:

  • Etherification: 2-Methylquinolin-8-ol reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) to form ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate, achieving yields of ~80% .

  • Hydrazide Formation: The ethyl ester intermediate undergoes hydrazinolysis with hydrazine hydrate, yielding 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide .

  • Amine Derivatization: Reduction of the hydrazide group or direct alkylation produces the primary amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .

Critical parameters influencing yield and purity include reaction temperature, solvent choice (e.g., DMF for etherification), and stoichiometric ratios of alkylating agents . Chromatographic purification and recrystallization from ethanol/water mixtures are standard for isolating the final product.

Recent Advancements and Research Gaps

  • Pharmacokinetics: No data on absorption, distribution, or metabolism in mammalian systems.

  • Target Identification: Unclear whether activity stems from DNA interaction, enzyme inhibition, or immunomodulation.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

Table 2: Prioritized Research Directions

ObjectiveMethodologyExpected Outcome
In vivo antitumor efficacyXenograft models with dose escalationEstablish maximum tolerated dose
Metabolic stabilityMicrosomal incubation assaysIdentify major metabolites
Synergy with existing chemotherapiesCombination index analysisOptimize therapeutic regimens

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